molecular formula C15H18N4O4 B12056845 (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine

(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine

Cat. No.: B12056845
M. Wt: 318.33 g/mol
InChI Key: ZALKZLTYDBGFJP-BMRADRMJSA-N
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Description

(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group and a cyclopentylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine typically involves multiple steps:

  • Formation of the Cyclopentylidene Intermediate: : The initial step involves the preparation of the cyclopentylidene intermediate. This can be achieved through the reaction of a suitable cyclopentanone derivative with an alkylating agent under basic conditions.

  • Introduction of the Dinitrophenyl Group: : The next step involves the nitration of a phenyl ring to introduce the dinitrophenyl group. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.

  • Coupling Reaction: : The final step is the coupling of the cyclopentylidene intermediate with the dinitrophenyl derivative. This is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

  • Reduction: : Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various functional groups such as halogens, alkyl, or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydrazone formation and cleavage. It can also be used in the development of new pharmaceuticals due to its potential bioactivity.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The presence of the dinitrophenyl group suggests possible applications in the development of drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine involves its interaction with molecular targets through its hydrazone linkage and dinitrophenyl group. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine: Similar compounds include other hydrazones with different substituents on the phenyl ring or the cyclopentylidene moiety.

    Hydrazones: Compounds such as benzaldehyde phenylhydrazone and acetone phenylhydrazone share similar structural features but differ in their specific substituents.

Uniqueness

The uniqueness of this compound lies in its combination of a dinitrophenyl group with a cyclopentylidene moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

N-[(E)-(2-methyl-5-propan-2-ylidenecyclopentylidene)amino]-2,4-dinitroaniline

InChI

InChI=1S/C15H18N4O4/c1-9(2)12-6-4-10(3)15(12)17-16-13-7-5-11(18(20)21)8-14(13)19(22)23/h5,7-8,10,16H,4,6H2,1-3H3/b17-15+

InChI Key

ZALKZLTYDBGFJP-BMRADRMJSA-N

Isomeric SMILES

CC\1CCC(=C(C)C)/C1=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1CCC(=C(C)C)C1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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